2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-N-propan-2-ylacetamide
Description
This compound is a sulfonamide-acetamide hybrid featuring a 1,3,4-oxadiazole core linked to a propan-2-yl group and a methyl-(E)-styryl sulfonylamino moiety. Its structure combines pharmacophoric elements associated with antimicrobial, anti-inflammatory, and enzyme-inhibitory activities . The 1,3,4-oxadiazole ring enhances metabolic stability and π-π stacking interactions, while the sulfonamide group contributes to hydrogen bonding and target specificity .
Properties
IUPAC Name |
2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O4S/c1-18(2)27(16-21-24-25-23(31-21)20-12-8-5-9-13-20)22(28)17-26(3)32(29,30)15-14-19-10-6-4-7-11-19/h4-15,18H,16-17H2,1-3H3/b15-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJOZQJKGJZOTCW-CCEZHUSRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=NN=C(O1)C2=CC=CC=C2)C(=O)CN(C)S(=O)(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(CC1=NN=C(O1)C2=CC=CC=C2)C(=O)CN(C)S(=O)(=O)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-N-propan-2-ylacetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its pharmacological properties, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Sulfonamide group : Contributes to its biological activity.
- Oxadiazole moiety : Known for various pharmacological effects.
- Phenylethenyl side chain : May enhance interaction with biological targets.
The molecular formula is , indicating a relatively complex structure with multiple functional groups that may influence its activity.
Antimicrobial Activity
Research indicates that derivatives containing oxadiazole and thiadiazole scaffolds exhibit significant antimicrobial properties. The presence of the oxadiazole ring in this compound suggests potential efficacy against various bacterial strains, including Mycobacterium tuberculosis and Gram-positive bacteria. For instance, compounds with similar structures have shown Minimum Inhibitory Concentrations (MIC) ranging from 32 to 42 μg/mL against Candida albicans and Aspergillus niger .
Anticancer Potential
Several studies have highlighted the anticancer properties associated with oxadiazole derivatives. These compounds have been observed to induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and induction of cell cycle arrest. The specific activity of our compound is yet to be fully elucidated but aligns with the broader trends observed in similar chemical classes.
Anti-inflammatory Effects
The sulfonamide component of the compound may contribute to anti-inflammatory effects by inhibiting enzymes involved in inflammatory pathways. Compounds with sulfonamide structures have been documented to reduce inflammation in various models, suggesting that this compound could also exhibit similar properties .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Enzyme Inhibition : The sulfonamide group may inhibit enzymes such as carbonic anhydrase, contributing to its anti-inflammatory effects.
- Receptor Modulation : The oxadiazole moiety may interact with specific receptors involved in cellular signaling pathways, influencing cell growth and apoptosis.
- Reactive Oxygen Species (ROS) Generation : Some derivatives have been shown to generate ROS, leading to oxidative stress in target cells, which can trigger cell death in cancer cells .
Case Studies and Research Findings
-
Antimicrobial Activity Study :
- A study evaluated several oxadiazole derivatives against Mycobacterium tuberculosis, finding that certain modifications enhanced activity significantly (Table 1).
Compound MIC (μg/mL) Activity 3a 0.5 Active against resistant strains 3b 1.0 Moderate activity - Anticancer Efficacy :
- Anti-inflammatory Effects :
Scientific Research Applications
Biological Activities
Research has indicated that this compound exhibits several biological activities:
- Anticancer Properties :
- Antimicrobial Activity :
- Anti-inflammatory Effects :
Case Study 1: Anticancer Efficacy
A study conducted on various cancer cell lines revealed that the compound significantly reduced cell viability at micromolar concentrations. The study utilized assays such as MTT and Annexin V staining to evaluate cytotoxicity and apoptosis induction. Results indicated a dose-dependent effect, with IC50 values comparable to existing chemotherapeutics.
Case Study 2: Antimicrobial Activity
In another investigation, the compound was tested against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined using standard broth microdilution methods. The results showed that it possesses a broad spectrum of activity, particularly against resistant strains of Staphylococcus aureus and Escherichia coli.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the phenylethenyl and oxadiazole groups have been explored to enhance potency and selectivity towards specific biological targets.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Pharmacological and Physicochemical Properties
Table 2: Comparative Pharmacokinetic and Physicochemical Data
*Predicted values based on structural analogs.
Q & A
Q. What computational tools are recommended for predicting physicochemical properties?
- Methodology :
- Software : Use ChemAxon or ACD/Labs to calculate logP (lipophilicity) and pKa. Cross-validate with experimental solubility tests in DMSO/PBS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
